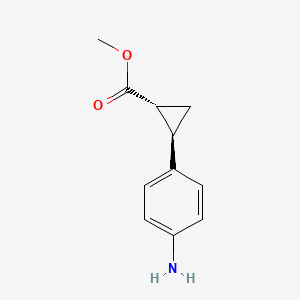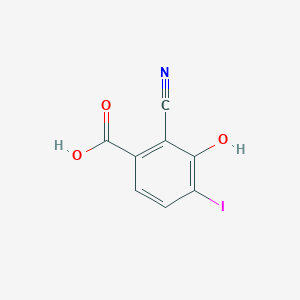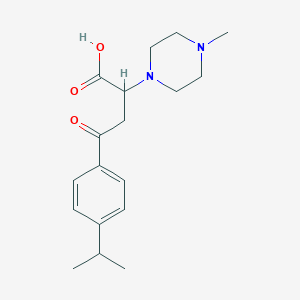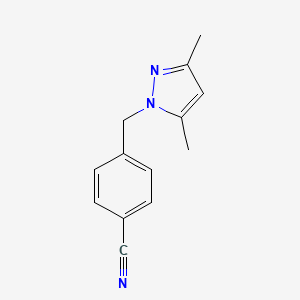![molecular formula C12H17N3O B2800359 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile CAS No. 2380186-81-0](/img/structure/B2800359.png)
2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAP is a highly versatile molecule that can be synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile involves its ability to act as a nucleophilic catalyst. 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile has a lone pair of electrons on the nitrogen atom, which makes it a strong nucleophile. When 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile is used as a catalyst in organic synthesis reactions, it reacts with the carbonyl group of the substrate, forming an intermediate that can then be further reacted with other reagents to form the desired product.
Biochemical and Physiological Effects:
2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile has been shown to have minimal biochemical and physiological effects. It is considered to be a relatively safe compound, with low toxicity and low potential for adverse effects. However, like any chemical compound, 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile should be handled with caution and proper safety precautions should be taken when working with it in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile has several advantages as a catalyst in organic synthesis reactions. It is a highly versatile molecule that can be used in a wide range of reactions, and it is relatively easy to synthesize. Additionally, 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile is a highly efficient catalyst, and can often be used in very small quantities. However, there are also some limitations to using 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile as a catalyst. For example, it can be difficult to remove from the reaction mixture, and it can also be difficult to separate from the final product.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile. One area of interest is the development of new and more efficient synthesis methods for 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile. Additionally, researchers are exploring the use of 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile as a catalyst in new types of reactions, and are investigating its potential as a therapeutic agent for the treatment of various diseases. Finally, there is also interest in studying the environmental impact of 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile, and developing more sustainable methods for its synthesis and use.
Conclusion:
In conclusion, 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile is a highly versatile molecule that has many potential applications in scientific research. Its unique properties as a nucleophilic catalyst make it a valuable tool for organic synthesis reactions, and it has also shown promise as a therapeutic agent for the treatment of various diseases. While there are some limitations to using 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile as a catalyst, its many advantages make it a valuable tool for researchers in a wide range of fields. As research into 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile continues, it is likely that new and exciting applications for this compound will be discovered.
Synthesemethoden
2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile can be synthesized using various methods, including the reaction of ethyl cyanoacetate with 3,3-dimethylbutanone in the presence of sodium methoxide, or the reaction of ethyl cyanoacetate with 3,3-dimethylbutanone in the presence of sodium ethoxide. Another method involves the reaction of ethyl cyanoacetate with 3,3-dimethylbutanone in the presence of sodium hydride. The resulting product is a yellow crystalline solid with a high melting point.
Wissenschaftliche Forschungsanwendungen
2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile has been extensively studied for its various applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as the synthesis of esters, amides, and peptides. 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile has also been used as a nucleophilic catalyst in the synthesis of β-amino alcohols, and as a catalyst in the synthesis of chiral compounds. Additionally, 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile has been studied for its antibacterial and antiviral properties, and has shown promising results in the treatment of various bacterial and viral infections.
Eigenschaften
IUPAC Name |
2-[[(3,3-dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-5-15(8-10(6-13)7-14)9-11(16)12(2,3)4/h8H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPMDOZLPYDNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)C(C)(C)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800278.png)

![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)


![1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B2800290.png)
![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2800293.png)



![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)